molecular formula C12H13F2NO2 B1490895 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid CAS No. 2098102-54-4

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

Cat. No. B1490895
CAS RN: 2098102-54-4
M. Wt: 241.23 g/mol
InChI Key: ZLBPIOWFXHZCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid, also known as DFMB, is an organic compound composed of a benzoic acid core with a 3-(difluoromethyl)pyrrolidin-1-yl group attached to the para position of the phenyl ring. It is a type of pyrrolidine-containing carboxylic acid with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Diabetes Treatment Research

Compounds with pyrrolidine structures have been evaluated as inhibitors of dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes. A related compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, showed potent activity and high oral bioavailability in preclinical species .

Antifungal Activity Research

Benzene ring structures, such as those found in indazole derivatives, have been associated with antifungal activity. The electrostatic properties of these rings can be beneficial for this type of biological activity .

Antitumor Activity Research

Pyrrolidinone derivatives have exhibited antitumor activity against lung cancer and CNS cancer. The presence of a pyrrolidine ring in a compound can influence its biological activity and may contribute to growth inhibition in cancer cells .

Drug Discovery

The pyrrolidine scaffold is a versatile structure in drug discovery due to its influence on steric factors and biological activity. It has been used to modify pharmacokinetic profiles in the development of selective androgen receptor modulators (SARMs) .

Chemical Synthesis

Pyrrolidine derivatives are used in chemical synthesis as intermediates or building blocks for more complex molecules. Their reactivity can be leveraged in various synthetic pathways.

Material Science

Metal–organic frameworks (MOFs) have been synthesized using ligands with pyridine and triazole rings, which are similar to the benzene ring structure found in pyrrolidine derivatives. These MOFs have potential applications in catalysis, gas storage, and separation processes .

properties

IUPAC Name

4-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h1-4,9,11H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBPIOWFXHZCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 5
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid
Reactant of Route 6
4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.